molecular formula C13H24O4 B14422670 Diethyl 3-methyl-3-propylpentanedioate CAS No. 80721-15-9

Diethyl 3-methyl-3-propylpentanedioate

Cat. No.: B14422670
CAS No.: 80721-15-9
M. Wt: 244.33 g/mol
InChI Key: ANESJIFXDTVKGS-UHFFFAOYSA-N
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Description

Diethyl 3-methyl-3-propylpentanedioate is an organic compound with a complex structure. It belongs to the class of esters, which are commonly used in various chemical reactions and industrial applications. This compound is characterized by its unique arrangement of carbon, hydrogen, and oxygen atoms, making it a subject of interest in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 3-methyl-3-propylpentanedioate can be synthesized through several methods. One common approach involves the esterification of 3-methyl-3-propylpentanedioic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically requires heating under reflux conditions to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-methyl-3-propylpentanedioate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to produce 3-methyl-3-propylpentanedioic acid and ethanol.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed

    Hydrolysis: 3-methyl-3-propylpentanedioic acid and ethanol.

    Reduction: Corresponding alcohol.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl 3-methyl-3-propylpentanedioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl 3-methyl-3-propylpentanedioate involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water molecules. In reduction reactions, the ester is converted to an alcohol through the transfer of hydride ions. The specific pathways and molecular targets depend on the type of reaction and the conditions used.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: Another ester with similar reactivity but different structural arrangement.

    Ethyl acetoacetate: Used in similar synthetic applications but has a different functional group.

    Dimethyl 3-methylglutarate: Structurally similar but with different ester groups.

Uniqueness

Diethyl 3-methyl-3-propylpentanedioate is unique due to its specific arrangement of methyl and propyl groups, which influence its reactivity and applications. Its structure allows for specific interactions in chemical reactions, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

80721-15-9

Molecular Formula

C13H24O4

Molecular Weight

244.33 g/mol

IUPAC Name

diethyl 3-methyl-3-propylpentanedioate

InChI

InChI=1S/C13H24O4/c1-5-8-13(4,9-11(14)16-6-2)10-12(15)17-7-3/h5-10H2,1-4H3

InChI Key

ANESJIFXDTVKGS-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(CC(=O)OCC)CC(=O)OCC

Origin of Product

United States

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